molecular formula C17H29N3O2S B1244416 N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide

N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide

Cat. No.: B1244416
M. Wt: 339.5 g/mol
InChI Key: JVAVLEGVDDSMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α-ketoamide derivatives

    A study by El‐Faham et al. (2013) explored the use of OxymaPure/DIC as an additive in the synthesis of α-ketoamide derivatives, where N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide could be a related compound. The method showed superiority in purity and yield compared to other techniques, indicating its potential for efficient synthesis of similar compounds (El‐Faham et al., 2013).

  • Polymerization of Functional Silyl Groups

    In a study on the anionic polymerization of 2-[(N,N-dialkylamino)silyl] substituted 1,3-butadiene derivatives, Hirao et al. (1998) provide insights into the polymerization behavior of similar N,N-dialkylamino derivatives. This research could be relevant for understanding the polymerization potential of this compound in specialized applications (Hirao et al., 1998).

Biological Interactions and Applications

  • Interactions with 5-HT1A Receptors

    Björk et al. (1989) synthesized and tested the N,N-dibutylamino derivative of 8-hydroxy-2-(dipropylamino)tetralin for activity at central 5-hydroxytryptamine and dopamine receptors. This study provides a framework for how N,N-dialkylated amino derivatives, similar to this compound, interact with neurotransmitter receptors (Björk et al., 1989).

  • Chemical Modification for Sensor and Antibacterial Applications

    Staneva et al. (2019) investigated the spectroscopic characteristics of 4-(2-N,N-dimethylamino)ethylamino-N-(2-hydroxyethyl)-1,8-naphthalimide for potential use in heterogeneous sensors and antibacterial textiles. This research suggests that modifications of N,N-dialkylaminoethylamino derivatives, like this compound, could have applications in developing novel sensors and antimicrobial materials (Staneva et al., 2019).

Properties

Molecular Formula

C17H29N3O2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H29N3O2S/c1-3-5-10-20(11-6-4-2)12-9-18-16(21)14-19-17(22)15-8-7-13-23-15/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

JVAVLEGVDDSMOE-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCNC(=O)CNC(=O)C1=CC=CS1

Canonical SMILES

CCCCN(CCCC)CCNC(=O)CNC(=O)C1=CC=CS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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